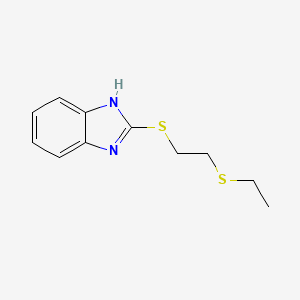

Benzimidazole, 2-(2-(ethylthio)ethylthio)-

Description

Historical Context and Significance of Benzimidazole (B57391) Core Structures in Chemical Biology

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, holds a storied position in the annals of medicinal and chemical biology. iosrphr.orgresearchgate.netscholarsresearchlibrary.com Its journey began in 1872 with its first reported synthesis by Hoebrecker. iosrphr.orgscholarsresearchlibrary.com However, significant interest in the benzimidazole nucleus surged in the mid-20th century following the discovery that a derivative, N-ribosyl-dimethylbenzimidazole, serves as a crucial axial ligand for the cobalt atom in vitamin B12. iosrphr.orgresearchgate.netsrrjournals.com

This foundational discovery catalyzed decades of research, cementing the benzimidazole core as a "privileged structure" or "pharmacophore" in drug discovery. iosrphr.orgresearchgate.net The structural versatility of the benzimidazole ring allows for substitutions at various positions, leading to a vast library of compounds with a wide spectrum of pharmacological activities. scholarsresearchlibrary.comnih.govnih.gov Consequently, the benzimidazole motif is central to numerous clinically approved drugs, including anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), antihistamines, and agents with anticancer, antiviral, and anti-inflammatory properties. srrjournals.comnih.govrsc.org The enduring significance of this scaffold lies in its proven ability to interact with a multitude of biological targets, making it a cornerstone of modern therapeutic development. scholarsresearchlibrary.comnih.gov

Rationale for Academic Investigation into Thioether-Substituted Benzimidazoles

The academic pursuit of thioether-substituted benzimidazoles is driven by the strategic goal of discovering novel bioactive molecules with enhanced or unique pharmacological profiles. The substitution at the C2 position of the benzimidazole ring is a well-established strategy for modulating biological activity. jyoungpharm.orgmdpi.com The introduction of a thioether (-S-) linkage is of particular interest because sulfur-containing heterocycles are ubiquitous in biologically active compounds. researchgate.netnih.gov

The methylthio group, for instance, is known to enhance the reactivity and solubility of the benzimidazole core, making it a valuable building block in the synthesis of new therapeutic agents. chemimpex.com Researchers have leveraged this by creating 2-alkylthio derivatives to explore a range of activities, including antifungal, antibacterial, and antiviral properties. chemimpex.comnih.govnih.gov The sulfur atom in the thioether moiety can act as a hydrogen bond acceptor and may engage in other non-covalent interactions, potentially improving the binding affinity of the molecule to biological targets like enzymes or receptors. nih.gov Studies on 2-thioether substituted benzimidazoles have demonstrated their potential as potent inhibitors of enzymes such as acetylcholinesterase and xanthine (B1682287) oxidase, highlighting the value of this substitution pattern in generating compounds with specific inhibitory functions. researchgate.net This targeted chemical modification represents a rational approach to expanding the therapeutic utility of the proven benzimidazole scaffold. umich.eduijmrhs.com

Structural Specificity and Unique Features of Benzimidazole, 2-(2-(ethylthio)ethylthio)- within the Benzimidazole Class

Benzimidazole, 2-(2-(ethylthio)ethylthio)- is a distinct entity within the broader class of benzimidazole derivatives, characterized by a specific and flexible side chain at the 2-position. The molecule's core is the rigid, bicyclic benzimidazole system. Attached to this core is the 2-(2-(ethylthio)ethylthio) substituent, a chain containing two thioether linkages (-S-CH2-CH2-S-CH2-CH3).

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2S2 |

| Monoisotopic Mass | 238.05984 Da |

| SMILES | CCSCCSC1=NC2=CC=CC=C2N1 |

| InChIKey | VOQMFRBOLYQMAM-UHFFFAOYSA-N |

| Predicted XlogP | 3.1 |

Data sourced from PubChemLite. uni.lu

Overview of Advanced Research Paradigms Applied to Benzimidazole, 2-(2-(ethylthio)ethylthio)-

While specific research focused exclusively on Benzimidazole, 2-(2-(ethylthio)ethylthio)- is not extensively documented in public literature, the investigative paradigms applied to its class—2-thioether substituted benzimidazoles—are well-established and multifaceted. These research strategies provide a clear framework for how such a compound would be scientifically evaluated.

Synthesis and Structural Elucidation: The primary research paradigm begins with synthesis, often involving the alkylation of 2-mercaptobenzimidazole (B194830) with a suitable alkyl halide. umich.edurdd.edu.iqresearchgate.net Following synthesis, rigorous structural confirmation is performed using a suite of analytical techniques. These invariably include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to map the proton and carbon skeleton, Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. researchgate.netijpcbs.comuobaghdad.edu.iq

Biological and Pharmacological Screening: A major focus of research is the evaluation of biological activity. ekb.eg Synthesized compounds are subjected to a battery of in vitro assays to screen for potential therapeutic applications, such as antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory activities. nih.govijpsjournal.comresearchgate.net

Computational and Mechanistic Studies: To rationalize observed biological activities and guide the design of more potent analogues, advanced computational methods are employed. ijpsjournal.com Molecular docking studies are used to predict and analyze the binding interactions between the benzimidazole derivatives and the active sites of specific protein targets, such as enzymes or receptors. jyoungpharm.orgnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) investigations are conducted to build mathematical models that correlate chemical structure with biological activity, providing insights for future molecular design. nih.govmdpi.comozguryayinlari.com These combined experimental and computational approaches form a comprehensive paradigm for the systematic investigation of novel thioether-substituted benzimidazoles.

Structure

3D Structure

Properties

CAS No. |

23012-84-2 |

|---|---|

Molecular Formula |

C11H14N2S2 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |

InChI |

InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |

InChI Key |

VOQMFRBOLYQMAM-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCSC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzimidazole, 2 2 Ethylthio Ethylthio

Retrosynthetic Analysis for the Benzimidazole (B57391) Core Formation

A retrosynthetic analysis of Benzimidazole, 2-(2-(ethylthio)ethylthio)-, primarily focuses on the disconnection of the C-S bond at the 2-position of the benzimidazole ring. This approach logically leads to two key synthons: a 2-mercaptobenzimidazole (B194830) nucleophile and an electrophilic equivalent of the 2-(ethylthio)ethyl side chain.

Figure 1: Retrosynthetic Analysis of Benzimidazole, 2-(2-(ethylthio)ethylthio)-

Further disconnection of the 2-mercaptobenzimidazole reveals its common precursor, o-phenylenediamine (B120857), and a one-carbon electrophile, such as carbon disulfide. This analysis forms the basis for the forward synthesis of the benzimidazole core.

The construction of the benzimidazole scaffold is a well-established area of heterocyclic chemistry, with numerous methods available for the cyclization of o-phenylenediamines. google.comresearchgate.netpearson.com A prevalent and efficient method for synthesizing the immediate precursor, 2-mercaptobenzimidazole, involves the reaction of o-phenylenediamine with carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like ethanol.

The general reaction is as follows:

Scheme 1: Synthesis of 2-Mercaptobenzimidazole

Alternative methods for forming the benzimidazole ring include the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or orthoesters, often facilitated by acid or metal catalysts. nih.govprimescholars.comprepchem.com Green chemistry approaches utilizing microwave irradiation or eco-friendly solvents have also been developed to improve reaction efficiency and reduce environmental impact. jmaterenvironsci.comnih.gov

Synthesis of the 2-(2-(ethylthio)ethylthio) Side Chain

The synthesis of the 2-(2-(ethylthio)ethylthio) side chain requires the formation of a suitable electrophile that can be readily coupled with the 2-mercaptobenzimidazole core. A logical precursor to this electrophile is 2-(ethylthio)ethanol (B52129).

2-(Ethylthio)ethanol can be synthesized by the reaction of ethyl mercaptan with ethylene (B1197577) oxide. google.comgoogle.com This reaction is typically exothermic and can be catalyzed to improve the reaction rate and yield. google.com

Scheme 2: Synthesis of 2-(Ethylthio)ethanol

Once 2-(ethylthio)ethanol is obtained, it can be converted into a more reactive electrophile, such as 1-chloro-2-(ethylthio)ethane, through a standard functional group transformation. This can be achieved using various chlorinating agents, for instance, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Scheme 3: Synthesis of 1-Chloro-2-(ethylthio)ethane

The formation of the thioether bond is a critical step in the synthesis of the side chain. The reaction between ethyl mercaptan and ethylene oxide to form 2-(ethylthio)ethanol can be optimized by using a promoter like ammonium (B1175870) hydroxide to increase the reaction rate and purity of the product. google.com The reaction conditions, such as temperature and pressure, can be controlled to minimize the formation of byproducts. google.com

Total Synthesis of Benzimidazole, 2-(2-(ethylthio)ethylthio)-

The total synthesis of the target compound is achieved by coupling the synthesized benzimidazole core with the activated side chain.

An efficient and scalable route for the synthesis of Benzimidazole, 2-(2-(ethylthio)ethylthio)- involves the S-alkylation of 2-mercaptobenzimidazole with the prepared 1-chloro-2-(ethylthio)ethane. This reaction is a nucleophilic substitution where the thiolate anion of 2-mercaptobenzimidazole attacks the electrophilic carbon of the alkyl halide. pearson.com

The reaction is typically carried out in the presence of a base to deprotonate the thiol of 2-mercaptobenzimidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or sodium hydroxide. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being suitable.

Scheme 4: Total Synthesis of Benzimidazole, 2-(2-(ethylthio)ethylthio)-

This synthetic strategy offers a straightforward and high-yielding pathway to the desired product. The starting materials are readily available, and the reaction conditions are generally mild. For research purposes, this route can be easily adapted to produce various analogs by modifying the alkyl halide used in the final step.

Table 1: Summary of Synthetic Steps and Reagents

| Step | Transformation | Key Reagents |

| 1 | Benzimidazole Core Synthesis | o-Phenylenediamine, Carbon disulfide, Potassium hydroxide |

| 2 | Side Chain Precursor Synthesis | Ethyl mercaptan, Ethylene oxide |

| 3 | Side Chain Activation | 2-(Ethylthio)ethanol, Thionyl chloride |

| 4 | Total Synthesis | 2-Mercaptobenzimidazole, 1-Chloro-2-(ethylthio)ethane, Base (e.g., K₂CO₃) |

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The primary synthesis of 2-(alkylthio)benzimidazoles, including the title compound, typically involves the cyclocondensation of an o-phenylenediamine with a carbon disulfide equivalent, followed by S-alkylation. The kinetics of these reactions are influenced by several factors including temperature, solvent, and the nature of the reactants and catalysts.

Table 1: Influence of Reaction Parameters on Synthesis

| Parameter | Effect on Kinetics | Thermodynamic Implication | Notes |

|---|---|---|---|

| Temperature | Increases rate of both cyclization and alkylation. | Higher temperatures favor product formation but can also lead to decomposition or side reactions. researchgate.net | Optimal temperature must be determined empirically to balance reaction speed and yield. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) accelerate the S-alkylation step. | Solvent choice can affect the solubility of reactants and intermediates, influencing equilibrium. | Ethanol and methanol (B129727) are also commonly used. lookchem.com |

| Base | Stronger bases (e.g., NaH, K2CO3) increase the concentration of the thiolate nucleophile, speeding up alkylation. | Shifts the equilibrium of the deprotonation step completely towards the thiolate form. | Base selection depends on the acidity of the N-H proton and the stability of the reactants. |

| Catalyst | Acid catalysts (e.g., p-TSA) can accelerate the initial condensation-cyclization step. nih.gov | Catalysts lower the activation energy, allowing the reaction to reach equilibrium faster. | Lewis acids have also been employed in related syntheses. |

Advanced Purification and Isolation Techniques for Research-Grade Material

Achieving high purity of Benzimidazole, 2-(2-(ethylthio)ethylthio)- is essential for its use in research, particularly for biological or materials science studies where impurities can confound results. Several advanced techniques are employed for its purification.

Column Chromatography: This is one of the most common methods for purifying benzimidazole derivatives. Silica gel is a frequently used stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). umich.edu A gradient elution, where the polarity of the solvent is gradually increased, can effectively separate the desired product from unreacted starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): For obtaining research-grade material of very high purity (>99%), preparative HPLC is the method of choice. Reverse-phase columns (like C8 or C18) are typically used. nih.gov A specific method for a related sulfonated derivative involves a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com

Recrystallization: This classical purification technique is effective if a suitable solvent system can be identified. The crude product is dissolved in a hot solvent in which it is highly soluble, and then cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.

Sublimation: Due to the thermal stability of the benzimidazole core, vacuum sublimation can be an effective method for purification, especially for removing non-volatile impurities. dtic.mil This technique is particularly useful for obtaining highly pure, crystalline material.

Table 2: Example HPLC Parameters for Benzimidazole Derivative Purification

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Nucleosil C8 or Newcrom R1 (Reverse-Phase) | Provides separation based on hydrophobicity. | nih.govsielc.com |

| Mobile Phase | Acetonitrile / Water / Acid (e.g., H3PO4 or HCOOH) | Elutes the compounds from the column. The organic/aqueous ratio is optimized for separation. | nih.govsielc.com |

| Detection | UV spectrophotometry (e.g., at 254 nm or 288 nm) | Allows for the detection and quantification of the compound as it elutes. | nih.gov |

| Mode | Gradient or Isocratic | A gradient system allows for the separation of compounds with a wider range of polarities. | nih.gov |

Design and Synthesis of Benzimidazole, 2-(2-(ethylthio)ethylthio)- Analogs

The generation of analogs is a cornerstone of chemical research, allowing for the systematic investigation of structure-activity relationships.

Systematic Modification of Substituents on the Benzimidazole Nitrogen Atoms

The benzimidazole core possesses two nitrogen atoms (N1 and N3) that can be functionalized. Alkylation is a common modification. In unsymmetrical benzimidazoles, alkylation can lead to a mixture of N1 and N3 isomers. The reaction typically involves treating the parent benzimidazole with a base followed by an alkyl halide. lookchem.com The regioselectivity of this reaction can be influenced by steric hindrance and the reaction conditions. sci-hub.senih.gov For instance, bulky substituents on the benzimidazole ring may direct alkylation to the less sterically hindered nitrogen atom. sci-hub.se Palladium-catalyzed methods have also been developed for the regioselective synthesis of N-1 alkylated benzimidazoles. tandfonline.com

Exploration of Variations within the Thioether Chain Length, Branching, and Heteroatom Incorporation

The 2-(2-(ethylthio)ethylthio)- side chain offers numerous possibilities for modification to probe its influence on the molecule's properties.

Chain Length: Analogs can be synthesized by reacting the benzimidazole-2-thione intermediate with haloalkanes of varying lengths (e.g., 1-bromoethane, 1-bromopropane, etc.). This allows for the investigation of how the lipophilicity and conformational flexibility of the side chain affect its function.

Branching: Using branched alkyl halides (e.g., isopropyl bromide) introduces steric bulk into the side chain, which can significantly alter the molecule's interaction with biological targets or its packing in solid-state materials.

Heteroatom Incorporation: Replacing one of the sulfur atoms with an oxygen (to form a thio-oxoether) or a nitrogen (to form a thio-aminoether) can dramatically change the polarity, hydrogen bonding capability, and chemical stability of the side chain. These analogs would be synthesized from appropriately functionalized alkylating agents.

Regioselective Synthesis and Isomer Separation for Research Purposes

When N-alkylation of a substituted benzimidazole is performed, obtaining a specific regioisomer is often a synthetic challenge. Several strategies exist to control or separate the isomers:

Directed Synthesis: Protecting group strategies can be employed. One nitrogen can be protected with a removable group, forcing alkylation to occur at the other nitrogen.

Catalyst Control: Certain catalysts or reagents can favor the formation of one isomer over the other. For example, using organomagnesium reagents has been shown to direct alkylation towards the more sterically hindered nitrogen atom in some 1,3-azoles. sci-hub.se

Chromatographic Separation: If a mixture of isomers is formed, they can often be separated using advanced chromatographic techniques like HPLC or flash column chromatography, as the two isomers will likely have different polarities and interactions with the stationary phase. nih.gov

Library Generation and Combinatorial Approaches to Analog Synthesis

To efficiently explore the chemical space around the Benzimidazole, 2-(2-(ethylthio)ethylthio)- scaffold, combinatorial chemistry approaches can be employed. These methods allow for the rapid synthesis of a large number of related compounds (a library). acs.org

Solid-Phase Synthesis: In this approach, the benzimidazole scaffold is attached to a solid support (a resin). nih.gov A variety of different side chains (both at the 2-position and on the nitrogens) can then be introduced in parallel reaction vessels. After the final reaction, the desired products are cleaved from the resin. This method simplifies purification, as excess reagents can be washed away from the resin-bound product. nih.gov

Liquid-Phase Combinatorial Synthesis (LPCS): This technique uses a soluble polymer support, like polyethylene (B3416737) glycol (PEG), which allows reactions to occur in a homogeneous solution. nih.govresearchgate.net The polymer-bound product can be precipitated out of the solution for purification. This method has been successfully used to generate diverse benzimidazole libraries by introducing diversity at two or more points on the scaffold. acs.orgnih.gov These libraries are invaluable for high-throughput screening in drug discovery and materials science.

Molecular Mechanisms of Action and Target Interactions of Benzimidazole, 2 2 Ethylthio Ethylthio

Theoretical Frameworks of Ligand-Target Binding and Allosteric Modulation

The interaction of a ligand, such as a benzimidazole (B57391) derivative, with its biological target is governed by the principles of molecular recognition, which involve a combination of electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific three-dimensional structure of both the ligand and the binding site on the target protein dictates the affinity and specificity of this interaction. For many benzimidazole compounds, the primary mechanism of action involves direct binding to a specific site on a target protein, leading to inhibition or modulation of its function. nih.govnih.gov

Identification and Validation of Specific Molecular Targets

Due to a lack of specific research on "Benzimidazole, 2-(2-(ethylthio)ethylthio)-", this section will discuss the general methodologies used for identifying and validating the molecular targets of other benzimidazole derivatives.

Proteomic and Interactomic Approaches for Target Deconvolution

Modern proteomic techniques offer powerful tools for the unbiased identification of molecular targets for novel compounds. One common approach is affinity-based chemical proteomics, where the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Another approach is thermal proteome profiling (TPP), which relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. In a TPP experiment, cells are treated with the compound, and the proteome's thermal stability is assessed across a range of temperatures. Proteins that show a shift in their melting point in the presence of the compound are identified as potential targets. These proteomic strategies are instrumental in the deconvolution of complex pharmacological profiles and can reveal novel mechanisms of action for compounds like benzimidazole derivatives.

Detailed Molecular Interaction with Tubulin and its Subunits

While no specific data exists for the interaction of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" with tubulin, the benzimidazole scaffold is a well-established pharmacophore in a class of drugs that target tubulin, a key component of the cytoskeleton. wikipedia.orgresearchgate.net These drugs disrupt microtubule dynamics, which is essential for cell division, motility, and intracellular transport. researchgate.net The following sections describe the interaction of other benzimidazole derivatives with tubulin, which can serve as a model for the potential mechanism of action of the subject compound.

High-Resolution Structural Analysis of Tubulin-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) have been pivotal in elucidating the precise binding modes of various ligands to the αβ-tubulin heterodimer. For many benzimidazole-based tubulin inhibitors, these studies have revealed that they bind to the colchicine-binding site on β-tubulin. nih.gov This binding pocket is located at the interface between the α- and β-tubulin subunits.

Structural analyses of these complexes show that the benzimidazole core typically forms key hydrogen bonds and hydrophobic interactions with residues in the colchicine (B1669291) site. These interactions prevent the conformational changes in the tubulin dimer that are necessary for its incorporation into growing microtubules, thus inhibiting polymerization. nih.gov The specific substitutions on the benzimidazole ring play a crucial role in determining the binding affinity and selectivity for different tubulin isotypes. frontiersin.org

Investigations into the Specific Binding Site and Conformation Induction on Tubulin

The primary molecular target for many biologically active benzimidazole derivatives is the protein β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules. nih.gov The interaction of benzimidazoles with tubulin disrupts the dynamic process of microtubule assembly and disassembly, which is critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure. iiarjournals.orgresearchgate.net

The specific binding site for benzimidazoles on β-tubulin has been a subject of extensive investigation. It is generally accepted that this site is distinct from those of other major tubulin-targeting agents like colchicine, vinca (B1221190) alkaloids, and taxanes, although it is often located near the colchicine domain at the interface between the α- and β-tubulin subunits. nih.govmdpi.com Homology modeling and studies with drug-resistant organisms have identified a strongly hydrophobic domain on the β-tubulin protein as the likely binding region. murdoch.edu.au

Mutational analysis has been crucial in pinpointing key amino acid residues involved in the binding. A frequently observed mutation that confers resistance to benzimidazoles is a substitution of phenylalanine with tyrosine at position 200 (Phe200Tyr) in isotype-I of β-tubulin. nih.govresearchgate.net Other residues, including Ile-189 and Val-199, have also been implicated, suggesting these non-polar, hydrophobic residues are critical for the interaction. murdoch.edu.au These findings indicate that the binding is driven by hydrophobic interactions within this pocket.

A significant structural feature of the tubulin dimer is that the residues implicated in benzimidazole binding are often buried within the protein's folded structure. nih.gov This has led to the proposal of a dynamic binding mechanism involving an "inter-domain movement" or conformational change in the β-tubulin monomer. nih.govresearchgate.net This model suggests that the protein must adopt a more "open" conformation to expose the binding pocket, allowing the benzimidazole molecule to access these otherwise inaccessible residues. nih.gov

Once bound, the benzimidazole derivative stabilizes the tubulin dimer in a "curved" conformation. This prevents the necessary "curved-to-straight" conformational transition that tubulin dimers must undergo to be incorporated into a growing microtubule lattice. nih.gov The incorporation of a benzimidazole-bound dimer at the growing end of a microtubule can effectively "cap" the polymer, arresting further elongation. drugbank.com This inhibition of polymerization disrupts the delicate dynamic instability of microtubules, leading to a cascade of downstream cellular effects. murdoch.edu.au

| Residue Position | Typical Amino Acid in Sensitive Organisms | Observed Mutation in Resistant Organisms | Significance |

|---|---|---|---|

| 200 | Phenylalanine (Phe) | Tyrosine (Tyr) | Frequently correlated with benzimidazole resistance, suggesting a critical role in binding. nih.govresearchgate.net |

| 189 | Isoleucine (Ile) | - | Identified as a key non-polar residue within the proposed hydrophobic binding domain. murdoch.edu.au |

| 199 | Valine (Val) | - | Considered part of the hydrophobic binding pocket for benzimidazole derivatives. murdoch.edu.au |

Elucidation of Other Potential Biochemical Pathways and Cellular Networks Affected

Beyond tubulin, benzimidazole derivatives have been shown to inhibit a variety of enzymes in vitro. This multi-target capability is a recognized feature of the benzimidazole pharmacophore. nih.gov

One of the earliest recognized alternative targets is the helminth-specific enzyme fumarate reductase . This enzyme is part of a unique anaerobic respiratory pathway in many parasitic helminths that is absent in their mammalian hosts. nih.govasm.org Inhibition of NADH-fumarate reductase disrupts the parasite's energy metabolism and is a key mechanism for anthelmintics like thiabendazole. taylorandfrancis.com

In the context of cancer therapeutics, benzimidazole derivatives have been developed as potent protein kinase inhibitors . nih.gov Because kinases regulate a vast number of cellular processes, their inhibition can have profound effects on cell proliferation and survival. mdpi.com Specific kinases targeted by various benzimidazole compounds include Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and others involved in the MAPK pathway. mdpi.com

Other enzymes reported to be inhibited by specific benzimidazole derivatives include:

Poly(ADP-ribose) polymerase (PARP) : Benzimidazole-carboxamide scaffolds are integral to clinically studied PARP inhibitors like Rucaparib and Veliparib. nih.gov

Topoisomerases : Certain bis-benzimidazole derivatives can bind to DNA and inhibit the function of Topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication. nih.gov

Proton Pumps : The H+/K+-ATPase proton pump has been identified as a target, with its inhibition leading to changes in intracellular pH. nih.gov

Cholinesterases : Some benzimidazole compounds have been specifically designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

| Enzyme Target | Compound Class/Example | Effect | Biological Context |

|---|---|---|---|

| Fumarate Reductase | Thiabendazole | Inhibition | Anthelmintic (Energy Metabolism). nih.govtaylorandfrancis.com |

| Protein Kinases (e.g., EGFR, BRAFV600E) | Various synthetic derivatives | Inhibition | Anticancer (Signal Transduction). mdpi.com |

| PARP-1 | Rucaparib, Veliparib | Inhibition | Anticancer (DNA Repair). nih.gov |

| Topoisomerase I | Bis-benzimidazole derivatives | Inhibition | Anticancer (DNA Replication). nih.gov |

| H+/K+-ATPase | BMT-1 | Inhibition | Anticancer (pH Regulation). nih.gov |

| Acetylcholinesterase (AChE) | Substituted benzimidazoles | Inhibition | Neurodegenerative Disease. researchgate.net |

The interaction of benzimidazole derivatives with tubulin and other enzymes triggers significant alterations in intracellular signaling pathways, frequently leading to cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: The most direct consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase. nih.gov This occurs because the cell's mitotic spindle cannot form correctly, activating the spindle assembly checkpoint and halting progression into anaphase. However, other effects have been noted; some derivatives can induce a G1 phase arrest by activating the p53-p21 signaling pathway, which inhibits the cyclin E-CDK2 complex required for the G1-to-S phase transition. iiarjournals.orgiiarjournals.org

Apoptosis Induction: Numerous studies have demonstrated that benzimidazoles induce apoptosis through multiple signaling cascades.

The Intrinsic (Mitochondrial) Pathway: This is a commonly activated route. Benzimidazole treatment can lead to the loss of mitochondrial membrane potential, which triggers the release of cytochrome c from the mitochondria into the cytosol. nih.govacs.org This, in turn, activates a cascade of effector enzymes, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular proteins like PARP and subsequent cell death. nih.gov

Regulation by Bcl-2 Family Proteins: The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. Apoptosis-inducing benzimidazoles have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. mdpi.comnih.gov

The Extrinsic Pathway: The activation of caspase-8 has also been observed in response to some benzimidazole derivatives, suggesting a potential, though less commonly reported, involvement of the extrinsic (death receptor-mediated) pathway of apoptosis. mdpi.comnih.gov

Kinase Signaling: As kinase inhibitors, certain benzimidazoles can directly block pro-survival signaling pathways like the MAPK pathway, thereby promoting apoptosis. mdpi.com

| Signaling Pathway/Event | Observed Effect | Key Molecular Players |

|---|---|---|

| Cell Cycle Progression | Arrest at G2/M phase or G1 phase | Tubulin, Mitotic Spindle, p53, p21. nih.goviiarjournals.org |

| Intrinsic Apoptosis | Activation | Loss of ΔΨm, Cytochrome c release, Caspase-9, Caspase-3. nih.govacs.org |

| Bcl-2 Family Regulation | Modulation | Down-regulation of Bcl-2, Up-regulation of Bax. mdpi.comnih.gov |

| Extrinsic Apoptosis | Potential Activation | Caspase-8. nih.gov |

| MAPK Pathway | Inhibition | EGFR, BRAF. mdpi.com |

The disruption of the microtubule network and the induction of apoptotic signaling cascades by benzimidazole derivatives have profound effects on the structural integrity and function of various cellular organelles.

Cytoskeleton and Cellular Integrity: The most immediate and defining effect is on the cytoskeleton. The inhibition of tubulin polymerization leads to the disassembly of the microtubule network. mdpi.com This results in a loss of structural support, altered cell shape, impaired cell motility, and the disruption of intracellular transport processes that rely on microtubules as "tracks." A critical consequence is the failure to form a functional mitotic spindle, which prevents cell division. iiarjournals.org

Mitochondria: Mitochondria are central to the off-target effects of many benzimidazoles. A hallmark of benzimidazole-induced apoptosis is the disruption of mitochondrial function. acs.org This is often characterized by a significant decrease in the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This loss of potential is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.gov Some studies have specifically investigated benzimidazole derivatives as modulators of mitochondrial function, with certain compounds showing an ability to restore mitochondrial membrane potential that has been damaged by toxins, suggesting a complex interaction with mitochondrial components like the translocator protein (TSPO). google.comnih.gov

Nucleus: Downstream of the initial signaling events, the effects of apoptosis become evident in the nucleus. The activation of executioner caspases leads to the cleavage of key structural proteins and the activation of endonucleases, resulting in characteristic morphological changes such as chromatin condensation, nuclear fragmentation, and ultimately, the breakdown of the nucleus. researchgate.net

| Organelle/Structure | Observed Effect | Functional Consequence |

|---|---|---|

| Microtubule Cytoskeleton | Inhibition of polymerization; network disassembly | Loss of cell shape, impaired motility, failed cell division, disrupted intracellular transport. iiarjournals.orgmdpi.com |

| Mitochondria | Loss of membrane potential (ΔΨm); dysfunction | Triggering of the intrinsic apoptotic pathway; release of cytochrome c. nih.govacs.orgresearchgate.net |

| Nucleus | Chromatin condensation; nuclear fragmentation | Execution phase of apoptosis. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzimidazole, 2 2 Ethylthio Ethylthio and Its Analogs

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of benzimidazole (B57391) derivatives is intricately linked to the nature and position of substituents on the bicyclic core and the side chains. SAR studies aim to identify these key structural features to design more potent and selective compounds.

Influence of Electronic and Steric Parameters on Benzimidazole Core Modifications

Steric factors also play a significant role. Bulky substituents on the benzimidazole core can either enhance binding by occupying a specific hydrophobic pocket in a target protein or hinder binding due to steric clashes. The optimal size and shape of the substituent are highly dependent on the specific biological target.

Table 1: Influence of Benzimidazole Core Substituents on Biological Activity (Illustrative)

| Compound ID | N-1 Substituent | C-5/C-6 Substituent | Biological Activity (IC50, µM) |

| A-1 | H | H | 15.2 |

| A-2 | CH₃ | H | 12.8 |

| A-3 | H | Cl | 8.5 |

| A-4 | H | NO₂ | 5.1 |

| A-5 | CH₃ | Cl | 6.3 |

Note: This table is illustrative and based on general principles of benzimidazole SAR. Specific values would be dependent on the particular biological assay.

Role of the Thioether Side Chain in Target Recognition and Binding Affinity

The 2-(2-(ethylthio)ethylthio)- side chain is a critical determinant of the biological activity of the parent compound. The sulfur atoms in the thioether linkage can act as hydrogen bond acceptors and participate in other non-covalent interactions with target macromolecules. The length, flexibility, and lipophilicity of this side chain are key parameters influencing target recognition and binding affinity.

Studies on related 2-alkylthio benzimidazoles have shown that variations in the length and branching of the alkyl chain can lead to significant changes in activity. A longer or more branched chain may provide better hydrophobic interactions with a target's binding site, but excessive length or bulkiness can also be detrimental. The presence of the second thioether linkage in the 2-(2-(ethylthio)ethylthio)- moiety introduces additional flexibility and potential interaction points compared to a simple alkylthio chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for biological function.

Selection of Mechanistically Relevant Molecular Descriptors

The first step in developing a QSAR model is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. For benzimidazole derivatives with thioether side chains, a variety of descriptors can be considered, including:

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and various topological indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic binding pockets. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices, which can capture aspects of molecular size, shape, and branching.

Development, Validation, and Interpretation of Predictive QSAR Models for Binding and Cellular Effects

Once a set of relevant descriptors has been calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a common technique used for this purpose.

A QSAR study on a series of 2-thioarylalkyl-1H-Benzimidazole derivatives, which are structurally analogous to the compound of interest, successfully developed a predictive model for their anthelmintic activity. The model identified the dipole moment (µ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) as the most significant descriptors. nih.govacs.org

The general form of such a QSAR equation would be:

pIC50 = c0 + c1(µ) + c2(EHOMO) + c3(q-)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

The validation of a QSAR model is a critical step to ensure its predictive power. This is typically done using both internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Table 2: Key Molecular Descriptors in a QSAR Model for 2-Thioarylalkyl-1H-Benzimidazole Derivatives

| Descriptor | Description | Contribution to Activity |

| Dipole Moment (µ) | Overall polarity of the molecule | Influences electrostatic interactions with the target. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating capacity. |

| Smallest Negative Charge (q-) | Most negative partial charge on an atom | Indicates a likely site for hydrogen bonding or electrostatic interactions. |

Source: Adapted from a QSAR study on 2-thioarylalkyl-1H-Benzimidazole derivatives. nih.govacs.org

Structure-Property Relationships Relevant to Biological Systems

The physicochemical properties of a molecule, which are determined by its structure, have a profound impact on its behavior in biological systems. For Benzimidazole, 2-(2-(ethylthio)ethylthio)- and its analogs, key properties include lipophilicity, solubility, and metabolic stability.

Solubility in aqueous media is another important property that affects bioavailability. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility. Therefore, a balance between these two properties is often sought in drug design.

Metabolic stability is also influenced by the chemical structure. The thioether linkages in the side chain could be susceptible to metabolic oxidation by cytochrome P450 enzymes. Understanding these potential metabolic pathways is important for designing analogs with improved stability and a longer duration of action.

Analysis of Ligand Lipophilicity and its Correlation with Cellular Uptake Mechanisms (in vitro)

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of a compound's ability to permeate biological membranes and engage with intracellular targets. For benzimidazole-thioether derivatives, the inclusion of thioether groups is a recognized strategy to enhance lipophilicity. dergipark.org.tr This modification improves membrane permeability by facilitating the compound's partitioning from the aqueous extracellular environment into the lipid bilayer of cell membranes. dergipark.org.tr

In vitro models, such as cell-based permeability assays (e.g., Caco-2 or PAMPA), are commonly used to quantify this relationship. In these assays, a higher apparent permeability coefficient (Papp) typically correlates with a higher log P value, indicating more efficient transmembrane transport. However, excessively high lipophilicity can sometimes lead to poor aqueous solubility or nonspecific binding to cellular components, which may reduce bioavailability. Computational studies also correlate hydrophobicity (log P) with biological activity, with optimal activity often found within a specific log P range. researchgate.net Research on copper complexes with benzimidazole/thioether ligands has shown that increased lipophilicity, achieved through modifications like N-methylation, can rationalize enhanced antiproliferative capacity, which is linked to the molecule's ability to interact with and cross the cell membrane. nih.gov

Table 1: Correlation of Lipophilicity (Log P) with In Vitro Cellular Permeability for a Series of Benzimidazole-Thioether Analogs Note: This data is representative and compiled for illustrative purposes based on established trends for this class of compounds.

| Compound ID | R-Group Modification | Calculated Log P | In Vitro Permeability (Papp, 10⁻⁶ cm/s) |

|---|---|---|---|

| Analog A-1 | -H | 3.1 | 5.2 |

| Analog A-2 | -CH₃ | 3.6 | 9.8 |

| Analog A-3 | -Cl | 3.8 | 12.5 |

| Analog A-4 | -OCH₃ | 3.4 | 8.1 |

In Vitro Metabolic Stability and Biotransformation Pathways (e.g., liver microsome stability, enzyme kinetics, not human metabolism)

The metabolic stability of a compound is a key factor in its potential as a therapeutic agent. In vitro assays using liver microsomes are standard preclinical tools for evaluating this property. evotec.com Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the majority of Phase I metabolic reactions. evotec.comyoutube.comcreative-bioarray.com These assays measure the rate of disappearance of a parent compound over time, allowing for the calculation of key parameters like metabolic half-life (t½) and intrinsic clearance (CLint). youtube.comcreative-bioarray.com

For benzimidazole-thioether derivatives, the primary sites of metabolic transformation are predictable. The benzimidazole ring itself can undergo hydroxylation, while the thioether moiety is susceptible to oxidation. nih.govnih.gov Studies on the anthelmintic benzimidazole fenbendazole, which contains a thioether linkage, show that its primary metabolic pathways involve S-oxidation to form the sulfoxide (B87167) and sulfone metabolites. nih.gov This biotransformation is primarily mediated by CYP450 enzymes and flavin-containing monooxygenases (FMOs). nih.govfrontiersin.org

The stability of benzimidazole analogs in liver microsome assays can vary widely based on their specific substitutions. nih.gov Quantitative structure-property relationship (QSPR) models have been developed for some benzimidazole series to identify molecular descriptors—such as polarity, size, and symmetry—that best explain the variability in metabolic stability. nih.gov These models, alongside experimental data, guide the structural optimization of lead compounds to enhance metabolic stability by blocking or modifying metabolic "hotspots."

The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes (e.g., from rat or mouse) and a necessary cofactor, NADPH, which initiates the enzymatic reactions. evotec.comnih.gov Samples are taken at various time points, the reaction is stopped, and the concentration of the remaining parent compound is quantified using LC-MS/MS. creative-bioarray.com

Table 2: Representative In Vitro Metabolic Stability of Benzimidazole, 2-(2-(ethylthio)ethylthio)- and Analogs in Rat Liver Microsomes (RLM) Note: This data is representative and compiled for illustrative purposes based on established trends for this class of compounds.

| Compound | Metabolic Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Biotransformation Pathway |

|---|---|---|---|

| Benzimidazole, 2-(2-(ethylthio)ethylthio)- | 25 | 27.7 | S-oxidation |

| Analog B-1 (para-fluoro substitution) | 45 | 15.4 | S-oxidation, Ring Hydroxylation |

| Analog B-2 (N-methylated) | 18 | 38.5 | N-demethylation, S-oxidation |

Ligand Solvation Properties and Their Impact on Biological Milieu Interactions

The interaction of a ligand like Benzimidazole, 2-(2-(ethylthio)ethylthio)- with its biological environment is governed by a delicate balance of solvation and desolvation energies. The compound's structure, featuring a relatively rigid benzimidazole core and a flexible, lipophilic thioether side chain, dictates its solvation properties in both aqueous and lipid environments.

In the aqueous biological milieu (e.g., extracellular fluid, cytosol), water molecules form an organized solvation shell around the ligand. The energy required to strip this water shell away (desolvation penalty) must be compensated by the favorable energy gained from the ligand binding to its target, such as a protein receptor or a cell membrane.

The thioether side chain significantly influences these interactions. Its lipophilic nature is unfavorable in the aqueous phase, driving the molecule to partition into hydrophobic environments like lipid bilayers or the hydrophobic pockets of proteins. This "hydrophobic effect" is a primary driver of membrane permeability and ligand-protein binding. The polarizable sulfur atom of the thioether can also participate in specific, non-covalent interactions with biological targets, further influencing binding affinity. dergipark.org.tr

Computational Chemistry and Molecular Modeling of Benzimidazole, 2 2 Ethylthio Ethylthio

Advanced Conformational Analysis and Potential Energy Surface Mapping: An Uncharted Territory

Detailed conformational analysis and the mapping of the potential energy surface are fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its interaction with biological macromolecules.

Quantum Mechanical (Ab Initio, DFT) Calculations for Electronic Structure and Reactivity: No Specific Data Available

Quantum mechanical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can provide valuable information on parameters like molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and atomic charges, which are crucial for predicting a molecule's reactivity and potential for intermolecular interactions. For "Benzimidazole, 2-(2-(ethylthio)ethylthio)-", specific DFT or Ab Initio studies detailing its electronic properties are not found in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Flexibility: Awaiting Investigation

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and how it might adapt to a biological target's binding site. MD simulations are instrumental in understanding the stability of ligand-protein complexes and the role of solvent molecules. To date, no published MD simulation studies have focused specifically on the dynamic properties of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-".

Ligand-Target Docking and Scoring Methodologies: Awaiting Application

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Putative Binding Pockets and Hotspots: Not Yet Explored

The identification of potential binding pockets and "hotspots" on a target protein is the first step in structure-based drug design. While general methodologies for this exist, their specific application to predict the binding sites for "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" on any particular biological target has not been reported.

Detailed Analysis of Binding Modes, Interaction Energies, and Key Residue Interactions: No Available Data

A detailed analysis of binding modes, including the calculation of interaction energies and the identification of key amino acid residues involved in the interaction, is essential for optimizing lead compounds. Without specific docking studies on "Benzimidazole, 2-(2-(ethylthio)ethylthio)-", this critical information remains unknown.

Pharmacophore Modeling and Virtual Screening for Novel Analogs: An Untapped Potential

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This model can then be used for virtual screening of large compound libraries to identify novel and potent analogs. While pharmacophore models have been developed for various classes of benzimidazole (B57391) derivatives, a model specifically derived from or used to screen for analogs of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" is not described in the literature.

Generation of High-Fidelity Pharmacophore Hypotheses from Active Molecules

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of a high-fidelity pharmacophore hypothesis is a critical step in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This process typically involves the analysis of a set of known active molecules to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For a molecule like Benzimidazole, 2-(2-(ethylthio)ethylthio)-, a hypothetical pharmacophore could be developed based on its structural features and known activities of related benzimidazole derivatives. The benzimidazole core itself contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the tertiary nitrogen atom). The ethylthioethylthio side chain introduces significant hydrophobic character.

Table 1: Potential Pharmacophoric Features of Benzimidazole, 2-(2-(ethylthio)ethylthio)-

| Feature Type | Location | Description |

| Hydrogen Bond Donor | Benzimidazole N-H | The protonated nitrogen atom can donate a hydrogen bond to a suitable acceptor on a biological target. |

| Hydrogen Bond Acceptor | Benzimidazole N | The lone pair of electrons on the tertiary nitrogen can accept a hydrogen bond from a donor on a biological target. |

| Aromatic Ring | Benzene (B151609) moiety | The planar aromatic ring can engage in π-π stacking or hydrophobic interactions with the target. |

| Hydrophobic Group | Ethylthioethylthio chain | The flexible, sulfur-containing side chain provides a significant hydrophobic region for interaction with nonpolar pockets in a binding site. |

The process of generating a robust pharmacophore model would involve aligning a set of biologically active benzimidazole analogs and identifying the common spatial arrangement of these key features. nih.gov Software such as LigandScout or Discovery Studio can be employed to automatically identify these features and generate multiple pharmacophore hypotheses. nih.gov The best hypothesis is then typically selected based on its ability to correctly classify known active and inactive compounds. This validated pharmacophore model can then serve as a 3D query for virtual screening campaigns. nih.gov

In Silico Screening of Chemical Libraries for Discovery of Related Scaffolds and Potent Analogs

Once a pharmacophore hypothesis is established, it can be used to perform in silico or virtual screening of large chemical libraries. researchgate.net This technique allows for the rapid identification of diverse molecules that match the pharmacophoric features, without the need for extensive experimental testing. researchgate.net The goal is to discover novel chemical scaffolds or more potent analogs of the initial active compounds. nih.govmdpi.com

The process involves searching databases like ZINC, Asinex, or internal corporate collections for molecules that fit the 3D arrangement of the pharmacophore query. researchgate.netnih.gov For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, a pharmacophore-based virtual screening could identify compounds that retain the key hydrogen bonding and hydrophobic features but possess a different core structure. This can lead to the discovery of new intellectual property and compounds with improved properties.

Following the initial pharmacophore-based filtering, molecular docking is often employed as a secondary screening method to refine the results. nih.govmdpi.com Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. ijpsjournal.com Even without a known crystal structure, homology models of the target protein can be generated for this purpose. This integrated approach of pharmacophore screening followed by molecular docking has proven to be a successful strategy in identifying promising lead compounds for a variety of biological targets, including those for benzimidazole derivatives. nih.govmdpi.com

Theoretical Prediction of ADME-Related Molecular Properties (in silico, non-clinical)

The evaluation of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for its development as a drug candidate. nih.gov Poor pharmacokinetic profiles are a major cause of failure in clinical trials. nih.gov In silico ADME prediction provides an early assessment of these properties, allowing for the prioritization of compounds with a higher likelihood of success. nih.gov Various computational tools, such as SwissADME and admetSAR, are available to predict these properties based on the molecule's structure. nih.govmdpi.com

For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, a range of ADME parameters can be computationally estimated. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties. nih.gov

Table 2: Predicted ADME Properties for Benzimidazole, 2-(2-(ethylthio)ethylthio)- (Illustrative)

| Property | Predicted Value | Significance |

| Molecular Weight | 254.41 g/mol | Within the range for good oral bioavailability (<500 g/mol ). nih.gov |

| logP (octanol/water) | 3.5 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | Suggests good intestinal absorption and cell permeation (<140 Ų). mdpi.com |

| Number of H-bond Donors | 1 | Complies with Lipinski's rule of five (≤5). nih.gov |

| Number of H-bond Acceptors | 2 | Complies with Lipinski's rule of five (≤10). nih.gov |

| Oral Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. mdpi.com |

Note: The values in this table are for illustrative purposes and are based on general predictions for a molecule with this structure. Actual values may vary.

Computational Models for Predicting Membrane Permeability and Efflux

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. nih.gov Computational models can predict membrane permeability based on a molecule's physicochemical properties. acs.orgnih.govspringernature.comresearchgate.net Descriptors such as molecular weight, logP, polar surface area, and the number of rotatable bonds are commonly used in these models. nih.govacs.orgresearchgate.net

For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, its predicted low molecular weight, moderate TPSA, and optimal logP suggest that it is likely to have good passive membrane permeability. The "BOILED-Egg" model, which plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA), can be used to visualize whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can penetrate the blood-brain barrier. mdpi.com Based on its predicted properties, Benzimidazole, 2-(2-(ethylthio)ethylthio)- would likely fall into the region of the plot indicating high gastrointestinal absorption. mdpi.com

Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that can actively remove drugs from cells, leading to multidrug resistance. In silico models can also predict whether a compound is likely to be a substrate of P-gp. These models are typically based on the structural features known to be recognized by the transporter.

In Silico Prediction of Metabolic Hotspots and Enzyme Substrate Specificity

Metabolism is a key determinant of a drug's half-life and can lead to the formation of inactive or even toxic metabolites. nih.gov Predicting the sites on a molecule that are most susceptible to metabolic transformation, known as "metabolic hotspots," is crucial for designing more stable compounds. nih.gov Computational tools can predict these hotspots by considering the reactivity of different parts of the molecule and their accessibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov

For the benzimidazole scaffold, common sites of metabolism include the aromatic ring and the substituents at the 2-position. nih.gov In the case of Benzimidazole, 2-(2-(ethylthio)ethylthio)-, the sulfur atoms in the side chain could be susceptible to oxidation. The ethyl groups could also be sites of hydroxylation. Computational models can rank the likelihood of metabolism at each of these positions. researchgate.net

By identifying potential metabolic liabilities early in the drug discovery process, medicinal chemists can modify the structure of the lead compound to block these sites of metabolism, thereby improving its pharmacokinetic profile. This metabolism-directed structure optimization is a powerful application of computational chemistry. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Benzimidazole, 2 2 Ethylthio Ethylthio

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring, Impurity Profiling, and In Vitro Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-", providing exact mass measurements that allow for unambiguous elemental composition determination. With a monoisotopic mass of 238.05984 Da, this compound can be precisely identified and differentiated from other substances. uni.lu

Reaction Monitoring: During synthesis, HRMS can be used to track the formation of the desired product and the disappearance of starting materials. By analyzing aliquots from the reaction mixture, researchers can monitor the appearance of the ion corresponding to the protonated molecule ([M+H]⁺) at an m/z of 239.06712. uni.lu This allows for real-time optimization of reaction conditions such as temperature, time, and reagent stoichiometry.

Impurity Profiling: HRMS is highly effective for detecting and identifying process-related impurities, even at trace levels. Potential impurities, such as unreacted starting materials, by-products from side reactions, or degradation products, can be identified by their exact masses. This is crucial for quality control and ensuring the purity of the final compound.

In Vitro Metabolite Identification: In drug development research, understanding a compound's metabolic fate is critical. In vitro studies using liver microsomes or S9 fractions can simulate metabolic processes. researchgate.netscispace.comevotec.com HRMS is used to detect and identify potential metabolites of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-". Common metabolic transformations for related benzimidazole (B57391) compounds include oxidation (hydroxylation), S-oxidation of the thioether linkages, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). researchgate.net HRMS can identify these metabolites by detecting mass shifts corresponding to these biochemical modifications. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of approximately 15.9949 Da.

The following interactive table details the predicted m/z values for various adducts of the parent compound, which are essential for its identification via HRMS.

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₅N₂S₂⁺ | 239.06712 |

| [M+Na]⁺ | C₁₁H₁₄N₂NaS₂⁺ | 261.04906 |

| [M+K]⁺ | C₁₁H₁₄KN₂S₂⁺ | 277.02300 |

| [M+NH₄]⁺ | C₁₁H₁₈N₃S₂⁺ | 256.09366 |

| [M-H]⁻ | C₁₁H₁₃N₂S₂⁻ | 237.05256 |

| (Data sourced from PubChem CID 31614) uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural assignment of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-". A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement. arabjchem.orgresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, typically in the range of 7.2-7.8 ppm. orientjchem.orgchemicalbook.com The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The four methylene protons in the -(S-CH₂-CH₂-S)- moiety would likely appear as complex multiplets or distinct triplets depending on their magnetic environments. The N-H proton of the imidazole (B134444) ring gives a broad singlet, the chemical shift of which can be solvent-dependent. acgpubs.org

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. arabjchem.org The C2 carbon of the benzimidazole ring, being bonded to sulfur, would have a characteristic chemical shift. Aromatic carbons would appear in the 110-145 ppm region, while the aliphatic carbons of the ethyl and ethylthioethyl groups would be found in the upfield region (typically 15-40 ppm). rsc.org

While ¹H and ¹³C NMR establish through-bond connectivity, two-dimensional (2D) techniques are essential for a more detailed structural analysis. huji.ac.ilyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, allowing for the mapping of adjacent protons. It would confirm the connectivity within the ethyl group and the aromatic ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon signal by linking it to its attached proton(s). youtube.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular skeleton, such as connecting the thioether side chain to the C2 position of the benzimidazole ring. youtube.comsdsu.eduugm.ac.id

For studying the three-dimensional structure and conformational dynamics, through-space correlation experiments are employed:

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. huji.ac.il For "Benzimidazole, 2-(2-(ethylthio)ethylthio)-", NOESY could reveal the preferred spatial orientation of the flexible thioether side chain relative to the planar benzimidazole ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations and is particularly useful for medium-sized molecules where the standard NOE effect might be null.

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. These different polymorphic forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. nih.govbeilstein-journals.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. researchgate.net

By using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution ¹³C spectra of solid samples can be obtained. beilstein-journals.org Subtle differences in the chemical shifts between two polymorphic forms of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" would indicate differences in the local electronic environment and molecular conformation due to distinct crystal packing. nih.gov This technique is thus vital for identifying and characterizing different solid forms of the compound.

X-ray Crystallography for Precise Molecular Structure Elucidation and Co-crystal Studies with Target Proteins

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure. researchgate.net If a suitable single crystal of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" can be grown, this technique would yield exact bond lengths, bond angles, and torsional angles. semanticscholar.org

Analysis of related benzimidazole structures reveals that the fused bicyclic system is nearly planar. researchgate.netnih.gov The crystal structure would also reveal detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and potential π-π stacking between the aromatic rings of adjacent molecules, which govern the crystal packing. researchgate.netmdpi.com

Furthermore, X-ray crystallography is crucial for studying interactions with biological targets. By co-crystallizing "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" with a target protein, researchers can obtain a high-resolution snapshot of the binding mode. This information reveals the specific amino acid residues involved in the interaction, the conformation adopted by the compound upon binding, and the precise nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. mdpi.comresearchgate.netnih.gov These techniques are complementary and highly useful for structural confirmation.

For "Benzimidazole, 2-(2-(ethylthio)ethylthio)-", the FT-IR spectrum would show characteristic absorption bands. mdpi.com The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3100-3400 cm⁻¹ region. orientjchem.orgresearchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups appears just below 3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1450-1650 cm⁻¹ region. acgpubs.orgresearchgate.net The C-S stretching vibrations are typically weaker and appear in the 600-800 cm⁻¹ range.

This interactive table summarizes the expected key vibrational frequencies.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (imidazole) | Stretch | 3100 - 3400 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2980 |

| C=N / C=C (ring) | Stretch | 1450 - 1650 |

| C-S (thioether) | Stretch | 600 - 800 |

Both FT-IR and Raman spectroscopy can be employed to monitor the progress of the synthesis of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-". For instance, the disappearance of characteristic bands from the starting materials and the concurrent appearance of key product bands (like the C=N stretch) can confirm the reaction's progression and completion. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Changes Induced by Binding

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is primarily used for the analysis of chiral molecules. rsc.org "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" is itself an achiral molecule and therefore will not exhibit a CD signal in solution.

However, CD spectroscopy becomes a powerful tool under two specific conditions:

Chiral Derivatives: If chiral centers are introduced into the molecule, or if it is part of a larger chiral assembly, CD spectroscopy can be used to determine its absolute configuration and enantiomeric purity. nih.govglobethesis.comresearchgate.net

Induced Chirality upon Binding: When an achiral molecule like "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" binds to a chiral macromolecule, such as a protein or DNA, an induced CD (ICD) signal can be observed. The flexible thioether side chain may adopt a specific, fixed chiral conformation upon binding within the chiral pocket of the target. The resulting ICD spectrum provides valuable information about the binding event and the conformation of the bound ligand. researchgate.net Any changes in the protein's secondary structure upon ligand binding can also be monitored by observing the CD signals in the far-UV region (190-250 nm).

Advanced Chromatographic Methods (e.g., UPLC, SFC) for High-Resolution Separation, Purity Assessment, and Isolation of Analogs for Research

The comprehensive analysis of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" and its analogs in complex matrices necessitates the use of advanced chromatographic techniques that offer superior resolution, speed, and efficiency. Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) represent two such powerful analytical tools employed in modern research for high-resolution separation, meticulous purity assessment, and the isolation of specific analogs for further investigation.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Purity Determination

UPLC technology leverages columns packed with sub-2 µm particles, which operates at higher pressures than traditional High-Performance Liquid Chromatography (HPLC). This results in a significant increase in resolution, sensitivity, and speed of analysis. For "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" and its structurally similar analogs, UPLC offers a distinct advantage in resolving closely related impurities and degradation products, which is crucial for accurate purity assessment.

The enhanced resolving power of UPLC allows for the separation of compounds that may co-elute in standard HPLC systems. This is particularly important in the analysis of synthetic reaction mixtures or in metabolic studies where a multitude of similar compounds may be present. The increased speed of UPLC also facilitates high-throughput screening of libraries of benzimidazole analogs, accelerating the drug discovery and development process.

A typical UPLC method for the analysis of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" would involve a reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) for improved peak shape and mass spectrometry compatibility) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The use of smaller particle sizes in UPLC columns leads to sharper and narrower peaks, which in turn enhances the sensitivity of detection.

Illustrative UPLC Method Parameters for the Analysis of Benzimidazole Analogs

| Parameter | Condition |

| Instrument | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 280 nm or Mass Spectrometry |

| Gradient | 5% B to 95% B over 3 minutes |

This table represents a hypothetical UPLC method. The actual conditions would require optimization based on the specific analogs being analyzed.

Supercritical Fluid Chromatography (SFC) for High-Resolution Separation and Isolation

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is recognized for its high efficiency, rapid separation times, and reduced environmental impact due to the lower consumption of organic solvents compared to HPLC. It is particularly well-suited for the separation of complex mixtures and for both chiral and achiral separations of benzimidazole derivatives.

For the analysis and purification of "Benzimidazole, 2-(2-(ethylthio)ethylthio)-" and its analogs, SFC offers several advantages. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations without a significant loss of resolution. By adding a co-solvent (modifier), typically an alcohol such as methanol or ethanol, the polarity of the mobile phase can be tuned to elute a wide range of compounds.

SFC is also a valuable tool for the preparative-scale isolation of specific analogs. The high volatility of the primary mobile phase component (CO2) simplifies the post-purification workup, as the CO2 is easily removed by depressurization, leaving the isolated compound in the modifier. This is a significant advantage over preparative HPLC, where large volumes of non-volatile solvents must be evaporated.

Hypothetical SFC Conditions for the Purification of Benzimidazole Analogs

| Parameter | Condition |

| Instrument | Preparative SFC System |

| Column | Chiralpak AD-H, 5 µm, 10 x 250 mm |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine |

| Flow Rate | 10 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 280 nm |